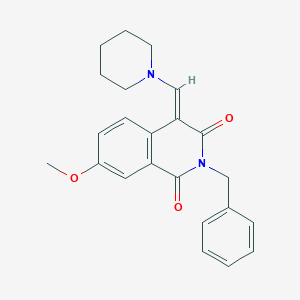

![molecular formula C17H13NO2 B4965513 2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B4965513.png)

2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol

Overview

Description

2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol, commonly known as HQNO, is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. HQNO belongs to the class of quinolone antibiotics and is known for its potent antimicrobial properties.

Scientific Research Applications

Synthesis and Stability of Metal Complexes

2-Vinyl-8-quinolinol, a compound structurally similar to 2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol, has been synthesized through the Wittig reaction. Research by Yoneda and Azumi (1984) focused on the stability constants of chelates formed with divalent metals. These chelates were found to be less stable than those of 8-quinolinol and 2-methyl-8-quinolinol, suggesting potential applications in selective metal complexation (Yoneda & Azumi, 1984).

Bioimaging Applications

Zhu et al. (2018) developed a compound structurally related to 2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol as a fluorometric and colorimetric dual-modal pH probe. This compound showed remarkable fluorescence intensity changes and colorimetric responses with pH variations. It has been successfully applied in live cell imaging, demonstrating potential in biological and chemical sensing applications (Zhu et al., 2018).

Synthesis of Quinoline Derivatives

The synthesis of quinoline derivatives, which include structures similar to 2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol, is an important area of organic chemistry. Ryabukhin and Vasil’ev (2008) explored the intramolecular cyclization of N-aryl-3-phenylprop-2-ynamides, leading to the formation of 4-arylquinolin-2(1H)-ones. This method has potential applications in the synthesis of biologically active quinoline compounds (Ryabukhin & Vasil’ev, 2008).

Hydrophobic Quinolinols in Solvent Impregnated Resins

Sparfel and Cote (2004) reported the synthesis of highly hydrophobic 7‐substituted 8‐quinolinols, including a vinyl-substituted derivative. These compounds, when used in solvent impregnated resins (SIRs), demonstrated significantly lower reagent losses due to aqueous solubility compared to other reagents. This suggests potential applications in solvent extraction processes (Sparfel & Cote, 2004).

Electronic Transition Properties in Polymer Systems

Sun et al. (2009) studied a molecule combining poly(p-phenylenevinylene) with tris(8-quinolinolate)aluminum, sharing structural similarities with 2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol. Their research into the absorption spectra and electronic transition properties suggests applications in materials science, particularly in developing polymers with specific electronic and optical properties (Sun et al., 2009).

properties

IUPAC Name |

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-14-9-6-12(7-10-14)5-8-13-11-17(20)15-3-1-2-4-16(15)18-13/h1-11,19H,(H,18,20)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNUAHLVPYNHLQ-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C=CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)/C=C/C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1E)-2-(4-Hydroxyphenyl)ethenyl]quinolin-4-OL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4965431.png)

![ethyl 2-acetyl-3-[(ethoxycarbonyl)amino]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate](/img/structure/B4965446.png)

![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4965448.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4965451.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B4965462.png)

![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4965471.png)

![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4965482.png)

![2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4965489.png)

![6-bromo-3-{5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B4965490.png)

![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4965496.png)

![(3R*,4R*)-1-[2-(2-furyl)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4965502.png)

![N,N-diethyl-2-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B4965522.png)

![1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4965532.png)